molecular formula C15H13F3N2S2 B2736014 4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide CAS No. 338400-54-7

4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide

Cat. No.: B2736014
CAS No.: 338400-54-7
M. Wt: 342.4
InChI Key: ZOEOHOAXZUOKFS-UHFFFAOYSA-N
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Description

The compound 4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3 and a methyl group at position 1. The sulfide moiety links the pyrazole ring to a 4-methylphenyl group, enhancing lipophilicity and influencing intermolecular interactions.

Properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)sulfanylmethyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S2/c1-9-3-5-10(6-4-9)21-8-11-7-12-13(15(16,17)18)19-20(2)14(12)22-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOHOAXZUOKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide (CAS No. 338400-54-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-c]pyrazole core and a trifluoromethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H13F3N2S2
  • Molar Mass : 342.4 g/mol

Biological Activities

The compound exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Notably, it has shown potential in targeting glucose metabolism pathways in cancer cells, which is critical for tumor growth and survival .
  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The structure of this compound suggests it may act on pathways involved in inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antiseptic or antibiotic agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological targets.
  • The thieno[2,3-c]pyrazole core may interact with specific enzymes or receptors involved in cancer progression and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. A comparative analysis of similar compounds reveals the following insights:

Compound NameStructureBiological Activity
1-Methyl-3-(trifluoromethyl)-thieno[2,3-c]pyrazoleStructureAnti-inflammatory
4-Methoxyphenyl [1-methylthieno[2,3-c]pyrazol] methyl sulfideStructureAnticancer
4-Fluorophenyl [1-methylthieno[2,3-c]pyrazol] methyl sulfideStructureAntimicrobial

This table highlights the importance of substituents on the pyrazole core that enhance specific biological activities.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various biological contexts:

  • Antitumor Studies : A derivative of the compound was tested against BRAF(V600E) mutations in melanoma cells, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Anti-inflammatory Research : Compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyrazole Derivatives

4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
  • Structure : Replaces the methyl sulfide group with a triazole-thiol moiety.
  • Properties : Commercial availability (CAS 338747-58-3) suggests its use in drug discovery or material science. The thiol group may enhance metal-binding capacity compared to the sulfide in the target compound .
Ethyl (4R,4aS,6aR,9S,11aR,11bS,E)-4,9,11b-trimethyl-8-(((1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl)methoxy)imino)tetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate (E25)
  • Structure: Incorporates the thieno[2,3-c]pyrazole group into a complex isosteviol-based anticoagulant.
  • Activity: Demonstrated a docking score of −8.2 kcal/mol, indicating strong binding to thrombin. The methoxyimino linker and ester group contrast with the sulfide in the target compound, likely altering pharmacokinetic profiles .

Pyrazole-Based Heterocycles with Sulfide/Sulfonyl Linkages

Pyroxasulfone (Agrochemical)
  • Structure : Contains a pyrazole core with a difluoromethoxy group and sulfonyl-isoxazole linkage.
  • Application : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The sulfonyl group enhances soil mobility compared to the sulfide in the target compound, which may reduce environmental persistence .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • Structure : 1,3,4-Oxadiazole ring substituted with a pyrazole-thioether group.
  • Properties: Melting point 113–114°C, yield 83.3%.

Sulfide-Containing Pyrazole Derivatives

1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
  • Structure : Pyrazol-5(4H)-one core with a phenylsulfanyl group.
  • Crystallography : X-ray data (R factor = 0.043) confirm planar geometry. The ketone group introduces hydrogen-bonding capacity absent in the target compound .

Comparative Analysis of Physical and Chemical Properties

Compound Class Substituents/Linkers Melting Point (°C) Yield (%) Key Functional Groups Potential Applications
Target Compound Methyl sulfide Not reported N/A Thieno-pyrazole, CF₃ Agrochemicals, Pharmaceuticals
1,3,4-Oxadiazole Derivatives Bromobenzylthio, allylthio 77–114 27.7–83.3 Oxadiazole, pyrazole Antimicrobial agents
Pyroxasulfone Sulfonyl-isoxazole Not reported N/A CF₃, difluoromethoxy Herbicides
Triazole-Thiol Analog Triazole-thiol Not reported N/A Triazole, thiol Drug discovery

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